![molecular formula C11H18ClNO B1521897 [2-(2-Propoxyphenyl)ethyl]amine hydrochloride CAS No. 1201633-42-2](/img/structure/B1521897.png)
[2-(2-Propoxyphenyl)ethyl]amine hydrochloride
Overview
Description
“[2-(2-Propoxyphenyl)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 1201633-42-2. It has a linear formula of C11H18ClNO . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(2-propoxyphenyl)ethanamine hydrochloride . The InChI code is 1S/C11H17NO.ClH/c1-2-9-13-11-6-4-3-5-10(11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H . The molecular weight of the compound is 215.72 .Physical And Chemical Properties Analysis
“this compound” is a solid . The storage temperature is room temperature .Scientific Research Applications
Epoxy Resin Beads as a Pharmaceutical Dosage Form
A study conducted by Khanna, Soliva, and Speiser (1969) explored the dissolution behavior of resins obtained by condensing an epoxy compound with various amines. These findings contribute to the understanding of how amine derivatives can influence the dissolution of resins in pharmaceutical applications, specifically in the development of novel drug delivery systems. The research suggested that the amine concentration and the pH of buffer solutions significantly affect resin dissolution, which is crucial for the controlled release of embedded drugs (Khanna, Soliva, & Speiser, 1969).
Amide Formation in Aqueous Media
Nakajima and Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine in aqueous media. This study is relevant for bioconjugation processes in pharmaceutical chemistry, showing how compounds like "[2-(2-Propoxyphenyl)ethyl]amine hydrochloride" could potentially engage in amide formation under specific conditions, thus affecting the stability and reactivity of pharmaceutical compounds (Nakajima & Ikada, 1995).
Chitosan Hydrogels for Drug Delivery
Karimi et al. (2018) designed and synthesized new pH- and thermo-responsive chitosan hydrogels cross-linked with an amine derivative for targeted drug delivery applications. These hydrogels demonstrate how the incorporation of amine compounds can enhance the material's responsiveness to environmental stimuli, which is critical for controlled drug release (Karimi et al., 2018).
Synthesis and Conformational Studies
Korošec et al. (2006) developed a synthetic route for a compound structurally related to "this compound", showcasing the potential for creating novel molecules with specific pharmacological properties. The study also highlighted the dynamic processes due to nitrogen inversion, which can significantly impact the compound's biological activity and stability (Korošec et al., 2006).
Environmental Sample Analysis
Bagheri, Babanezhad, and Khalilian (2008) utilized a novel amino-functionalized polymer for the solid-phase microextraction of chlorophenols from environmental samples. This application underscores the versatility of amine derivatives in analytical chemistry, particularly in environmental monitoring and pollutant analysis (Bagheri, Babanezhad, & Khalilian, 2008).
Safety and Hazards
properties
IUPAC Name |
2-(2-propoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-9-13-11-6-4-3-5-10(11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBHRFYBYSHEQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657971 | |
Record name | 2-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1201633-42-2 | |
Record name | 2-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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